molecular formula C13H13NO2 B1220913 3-(5-phenyl-1H-pyrrol-2-yl)propanoic acid CAS No. 79720-70-0

3-(5-phenyl-1H-pyrrol-2-yl)propanoic acid

Cat. No.: B1220913
CAS No.: 79720-70-0
M. Wt: 215.25 g/mol
InChI Key: RSKVDNXGAFVGIU-UHFFFAOYSA-N
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Description

3-(5-phenyl-1H-pyrrol-2-yl)propanoic acid is an organic compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol It is characterized by a pyrrole ring substituted with a phenyl group at the 5-position and a propanoic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-phenyl-1H-pyrrol-2-yl)propanoic acid typically involves the condensation of a suitable pyrrole derivative with a phenyl-substituted reagent. One common method includes the reaction of 5-phenyl-1H-pyrrole-2-carboxylic acid with a propanoic acid derivative under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-phenyl-1H-pyrrol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents, acids, and bases are often employed in substitution reactions.

Major Products

    Oxidation: Formation of phenyl-substituted ketones or carboxylic acids.

    Reduction: Formation of phenyl-substituted alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(5-phenyl-1H-pyrrol-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-phenyl-1H-pyrrol-2-yl)propanoic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrrol-2-yl)propanoic acid
  • 3-(5-thiophen-2-yl-1H-pyrrol-2-yl)propanoic acid
  • 3-(5-phenyl-1H-pyrrol-2-yl)propionic acid

Uniqueness

3-(5-phenyl-1H-pyrrol-2-yl)propanoic acid is unique due to the presence of both a phenyl group and a propanoic acid group on the pyrrole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(5-phenyl-1H-pyrrol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-13(16)9-7-11-6-8-12(14-11)10-4-2-1-3-5-10/h1-6,8,14H,7,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKVDNXGAFVGIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30229848
Record name 5-Phenylpyrrole-2-propionic acid
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79720-70-0
Record name 5-Phenylpyrrole-2-propionic acid
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Record name 79720-70-0
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Record name 5-Phenylpyrrole-2-propionic acid
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Record name 3-(5-phenyl-1H-pyrrol-2-yl)propanoic acid
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Record name 5-PHENYLPYRROLE-2-PROPIONIC ACID
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